molecular formula C7H5NOS B589086 Benzoisothiazol-3-one-13C6 CAS No. 1329616-16-1

Benzoisothiazol-3-one-13C6

Cat. No.: B589086
CAS No.: 1329616-16-1
M. Wt: 156.145
InChI Key: DMSMPAJRVJJAGA-ZFKNMOOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoisothiazol-3-one-13C6 is a stable isotope-labeled compound, specifically a derivative of benzoisothiazolone. It is used primarily in scientific research as a reference standard and analytical tool. The compound has a molecular formula of C7H5NOS, with six carbon atoms labeled with the carbon-13 isotope, making it useful for various isotopic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoisothiazol-3-one-13C6 typically involves the incorporation of carbon-13 labeled precursors into the benzoisothiazolone framework. The process may include steps such as cyclization, oxidation, and substitution reactions under controlled conditions to ensure the incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoisothiazol-3-one-13C6 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: Benzoisothiazol-3-one-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in isotopic studies. This labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in research applications .

Properties

IUPAC Name

1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSMPAJRVJJAGA-ZFKNMOOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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